

Technical Support Center: N6-(2-Phenylethyl)adenosine

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Compound of Interest

Compound Name: N6-(2-Phenylethyl)adenosine

Cat. No.: B15572274

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **N6-(2-Phenylethyl)adenosine**.

Frequently Asked Questions (FAQs)

Q1: What is **N6-(2-Phenylethyl)adenosine**?

A1: **N6-(2-Phenylethyl)adenosine** is a derivative of adenosine that acts as a potent agonist for adenosine receptors (ARs).^{[1][2]} It exhibits high affinity for A1 and A3 receptor subtypes.^{[1][3]}

Q2: What are the primary research applications of **N6-(2-Phenylethyl)adenosine**?

A2: Given its activity as an adenosine receptor agonist, **N6-(2-Phenylethyl)adenosine** is utilized in studies investigating the physiological and pathological roles of adenosine signaling. This includes research in areas such as cardiovascular function, neuroscience, inflammation, and immune responses.^[4]

Q3: What are the recommended storage conditions for **N6-(2-Phenylethyl)adenosine** powder and stock solutions?

A3: For long-term storage, the solid compound should be stored at -20°C for up to three years.^[3] Prepared stock solutions in an appropriate solvent should be aliquoted to avoid repeated

freeze-thaw cycles and can be stored at -20°C for up to one year or at -80°C for up to two years.^[1]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |
|--|--|---|
| Difficulty Dissolving the Compound | The compound has low solubility in aqueous solutions. ^[1] | Use an appropriate organic solvent such as DMSO. ^{[1][3]} Gentle warming or sonication can aid dissolution in DMSO. ^{[1][3]} For in vivo studies, co-solvents like PEG300 and Tween-80 may be necessary. ^[1] |
| Precipitation of the Compound in the Stock Solution Upon Storage | The solution may be supersaturated, or the storage temperature may be too high. | Ensure the compound is fully dissolved initially. If precipitation occurs upon cooling, try preparing a more dilute stock solution. Store aliquots at -80°C to minimize precipitation. ^[1] |
| Inconsistent Experimental Results | This could be due to degradation of the compound from improper storage or multiple freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored stock solution. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. ^[1] |
| Unexpected Biological Effects | The compound may be affecting multiple adenosine receptor subtypes due to its high affinity for A1 and A3 receptors. | Consider using more selective agonists or antagonists for other adenosine receptor subtypes in your experimental design to isolate the effects of interest. |

Quantitative Data

Solubility of **N6-(2-Phenylethyl)adenosine**

| Solvent | Concentration | Notes | Reference |
|--|-----------------------|---|-----------|
| DMSO | 100 mg/mL (269.26 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [1] |
| DMSO | 95 mg/mL (255.80 mM) | Sonication is recommended. | [3] |
| Water | < 0.1 mg/mL | Considered insoluble. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (6.73 mM) | Forms a clear solution. | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.73 mM) | Forms a clear solution. | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.73 mM) | Forms a clear solution. | [1] |

Binding Affinity (K_i) of **N6-(2-Phenylethyl)adenosine**

| Receptor | Species | K _i (nM) | Reference |
|----------|---------|---------------------|-----------|
| A1AR | Rat | 11.8 | [1][3] |
| A1AR | Human | 30.1 | [1][3] |
| A3AR | Human | 0.63 | [1][3] |

Inhibitory Concentration (IC₅₀) of **N6-(2-Phenylethyl)adenosine**

| Receptor | Species | Cell Line | IC50 (nM) | Reference |
|----------|---------|-----------|-----------|---|
| A2AR | Rat | CHO | 560 | [1] [3] |
| A2AR | Human | CHO | 2250 | [1] [3] |

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of **N6-(2-Phenylethyl)adenosine** in DMSO

Materials:

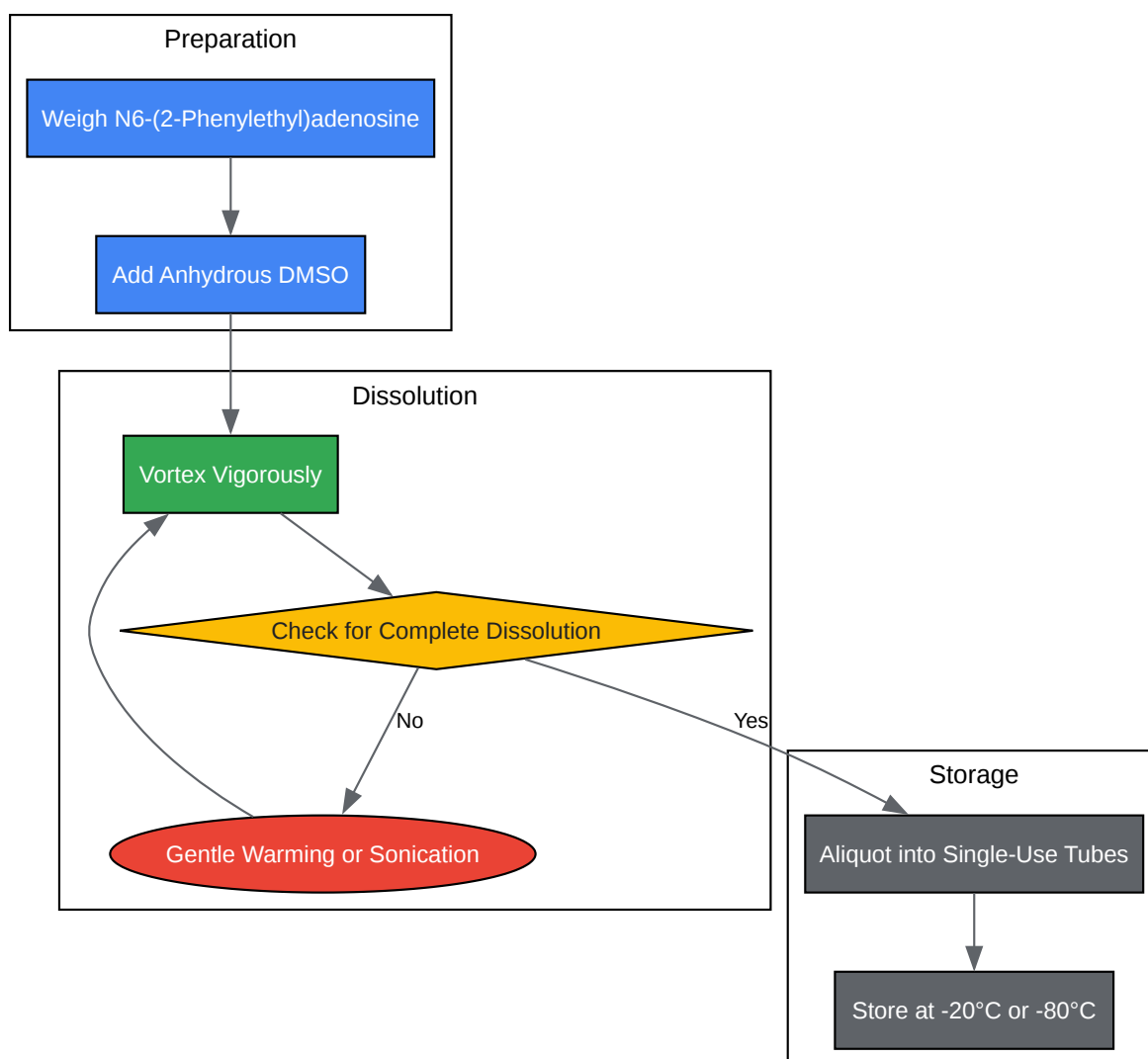
- **N6-(2-Phenylethyl)adenosine** (Molecular Weight: 371.39 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Optional: Water bath or sonicator

Procedure:

- Weighing the Compound: Accurately weigh out a desired amount of **N6-(2-Phenylethyl)adenosine** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.71 mg of the compound.
- Adding Solvent: Add the appropriate volume of anhydrous DMSO to the weighed compound. For a 10 mM solution with 3.71 mg of the compound, add 1 mL of DMSO.
- Dissolving the Compound: Vortex the solution vigorously to dissolve the compound. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[\[1\]](#) Visually inspect the solution to ensure there are no visible particles.

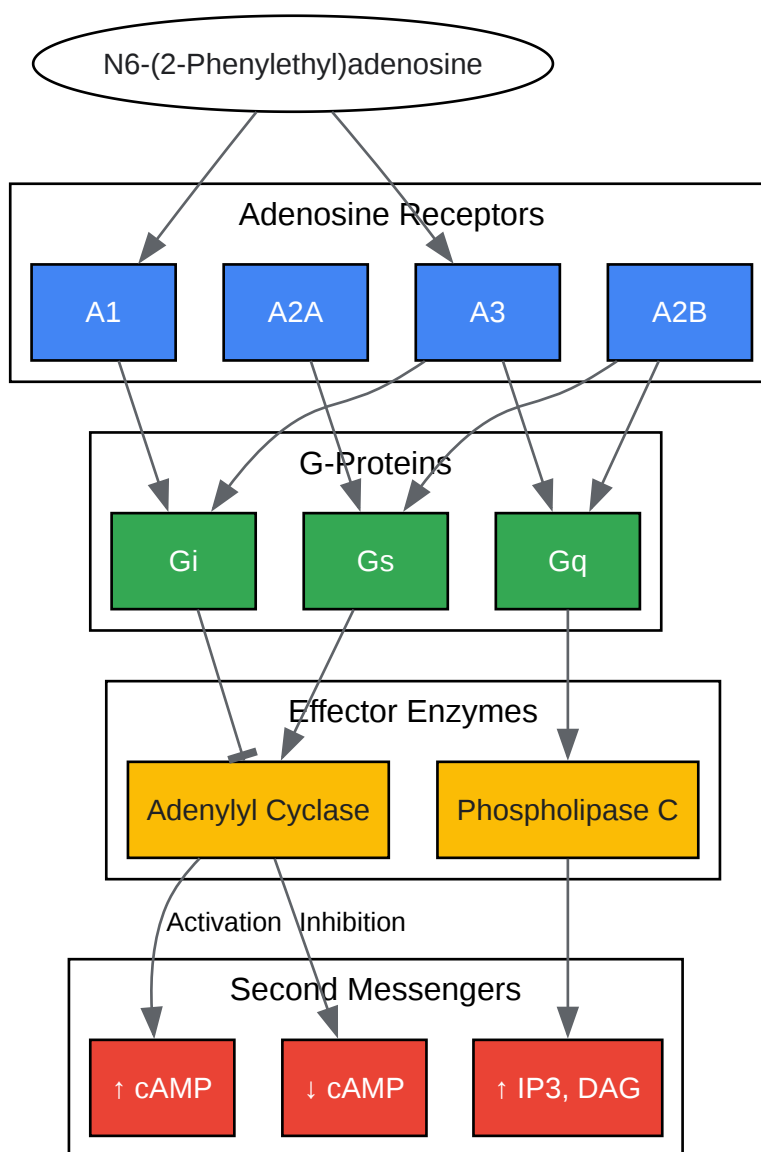
- Aliquoting: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.^[1]
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).^[1]

Visualizations



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Caption: Workflow for preparing **N6-(2-Phenylethyl)adenosine** stock solution.



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Caption: Simplified adenosine receptor signaling pathways.

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